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Introduction
GS967, also known as GS-458967, is a potent and selective inhibitor of the late cardiac sodium

current (late INa). This persistent component of the sodium current is enhanced in various

pathological conditions, including heart failure and long QT syndrome type 3, contributing to

cardiac arrhythmias. This technical guide provides an in-depth overview of the mechanism of

action, electrophysiological effects, and anti-arrhythmic potential of GS967, supported by

quantitative data and detailed experimental methodologies.

Core Mechanism of Action
GS967's primary anti-arrhythmic activity stems from its selective inhibition of the late INa.

Unlike the transient peak sodium current (peak INa) responsible for the rapid upstroke of the

cardiac action potential, the late INa represents a sustained influx of sodium ions during the

plateau phase. An enhanced late INa leads to intracellular sodium and subsequent calcium

overload, prolonging the action potential duration (APD) and increasing the propensity for

arrhythmogenic afterdepolarizations.

GS967 exhibits a significantly higher potency for the late INa compared to the peak INa[1][2][3].

While its primary target is the late INa, GS967 also demonstrates a use-dependent block of the

peak INa. This is achieved by modulating the sodium channel's gating properties, specifically

by slowing the recovery from both fast and slow inactivation and enhancing slow inactivation[4]
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[5][6][7]. This dual mechanism allows GS967 to effectively target the pathological late current

with minimal impact on the normal cardiac conduction at therapeutic concentrations[1][8]. At

these concentrations, GS967 has been shown to have minimal to no significant effects on other

crucial cardiac ion channels, such as L- or T-type calcium channels, the Na+-Ca2+ exchanger,

or various potassium channels[3].
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Mechanism of GS967 in preventing arrhythmia.

Quantitative Data on Electrophysiological Effects
The following tables summarize the key quantitative findings from various preclinical studies

investigating the effects of GS967.

Table 1: Inhibitory Potency of GS967
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Parameter Model IC50 Reference

Late INa Inhibition
Rabbit Ventricular

Myocytes
0.13 µM [2][9]

Late INa Inhibition Isolated Rabbit Hearts 0.21 µM [2][9]

Use-Dependent Block

of Peak INa

Human iPSC-derived

Cardiomyocytes
0.07 µM [4][6]

Table 2: Effects of GS967 on Action Potential and
Arrhythmia Parameters
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Model System
GS967
Concentration

Effect
Quantitative
Change

Reference

Murine

Cardiomyocytes

(Scn5a-

1798insD+/-)

300 nmol/L
Reduced Late

INa and APD
- [1][8][10]

Human iPSC-

CMs (SCN5A-

1795insD+/-)

300 nmol/L
Reduced Late

INa and APD
- [1][8][10]

Langendorff-

perfused Rabbit

Hearts

0.3 µM

Attenuated

stretch-induced

shortening of

ventricular

refractoriness

155 ± 18 ms

(GS967) vs 124

± 16 ms (control)

[11]

Langendorff-

perfused Rabbit

Hearts

0.3 µM

Decreased

stretch-induced

increments in

ventricular

fibrillation

dominant

frequency

14% (GS967) vs

38% (control)
[11]

Chronic

Atrioventricular

Block (CAVB)

Dog Model

0.1 mg/kg

Abolished

dofetilide-

induced

Torsades de

Pointes

100%

suppression
[12]

Intact Porcine

Model

383 ± 150 nM

(plasma conc.)

Suppressed

autonomically

triggered Atrial

Fibrillation

AF did not occur

in 5 of 6 pigs
[13]

Canine Purkinje

Fibers

30-100 nM Abolished E-

4031 or ATX-II

induced EADs

- [14]
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and triggered

activity

Key Experimental Protocols
Patch-Clamp Analysis in Cardiomyocytes
Objective: To measure the effect of GS967 on late INa, peak INa, and action potentials in

isolated cardiomyocytes.

Methodology:

Cell Isolation: Ventricular myocytes are isolated from animal models (e.g., murine, rabbit,

canine) or cultured from human induced pluripotent stem cells (hiPSC-CMs)[1][8][10].

Electrophysiological Recording: Whole-cell patch-clamp technique is employed using an

amplifier and data acquisition system.

Solutions:

External Solution (Tyrode's): Contains (in mM): NaCl 137, KCl 5.4, MgCl2 0.5, CaCl2 1.8,

HEPES 11.8, and glucose 10 (pH adjusted to 7.4)[12].

Internal (Pipette) Solution: Contains (in mM): KCl 130, NaCl 10, HEPES 10, MgATP 5, and

MgCl2 0.5 (pH adjusted to 7.2)[12].

Voltage Protocols:

Late INa: A descending voltage ramp protocol is typically used to measure the

tetrodotoxin-sensitive current[10].

Action Potentials: Cells are current-clamped and stimulated at a defined frequency (e.g., 1

Hz) to record action potentials.

Drug Application: GS967 is applied at various concentrations (e.g., 10 nM - 1 µM) to the

external solution, and recordings are taken before (baseline) and after drug perfusion[1][8]

[12].
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Langendorff-Perfused Heart Model
Objective: To assess the effects of GS967 on cardiac electrophysiology in an ex vivo whole-

heart preparation.

Methodology:

Heart Isolation: Hearts are rapidly excised from anesthetized animals (e.g., rabbits) and

cannulated via the aorta on a Langendorff apparatus.

Perfusion: The heart is retrogradely perfused with a warmed, oxygenated Krebs-Henseleit

solution.

Electrophysiological Mapping: A multi-electrode array is placed on the epicardial surface of

the atria and ventricles to record electrograms and assess parameters like refractoriness and

conduction velocity[11].

Arrhythmia Induction: Arrhythmias can be induced by mechanical stretch (e.g., increasing

intraventricular balloon volume) or pharmacological agents[11].

Drug Perfusion: GS967 is added to the perfusate at desired concentrations (e.g., 0.03, 0.1,

and 0.3 µM), and its effects on baseline electrophysiology and induced arrhythmias are

measured[11].

Experimental Workflow for In Vivo Arrhythmia Models
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Workflow for in vivo arrhythmia studies.
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Conclusion
GS967 is a selective inhibitor of the late sodium current with demonstrated anti-arrhythmic

efficacy across a range of preclinical models. Its primary mechanism of action, the reduction of

pathologically enhanced late INa, leads to the shortening of the action potential duration,

suppression of afterdepolarizations, and a decrease in the spatial dispersion of repolarization,

ultimately preventing the initiation and perpetuation of various arrhythmias[1][8][12][14]. The

additional property of use-dependent block of the peak sodium current may contribute to its

efficacy in terminating tachyarrhythmias[4][7]. These characteristics, combined with a favorable

profile of minimal effects on other ion channels, position GS967 as a promising therapeutic

candidate for the treatment of cardiac channelopathies and other conditions associated with an

enhanced late INa[3][8]. Further clinical investigation is warranted to translate these preclinical

findings into effective therapies for patients with arrhythmias.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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